6-Mercapto-1-hexanol: A Technical Guide to its Chemical Properties, Structure, and Applications in Research
6-Mercapto-1-hexanol: A Technical Guide to its Chemical Properties, Structure, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Mercapto-1-hexanol (MCH) is a bifunctional organic molecule that has garnered significant attention in the scientific community, particularly in the fields of materials science, biotechnology, and drug development. Its unique structure, featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group connected by a six-carbon aliphatic chain, allows it to act as a versatile molecular linker. The thiol group exhibits a strong affinity for gold and other noble metal surfaces, facilitating the formation of stable, well-ordered self-assembled monolayers (SAMs).[1] The hydroxyl terminus provides a hydrophilic interface and a site for further chemical modification. This guide provides an in-depth overview of the chemical properties, structure, and key applications of 6-Mercapto-1-hexanol, with a focus on experimental protocols relevant to researchers.
Chemical Properties and Structure
The fundamental chemical and physical properties of 6-Mercapto-1-hexanol are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₆H₁₄OS[2][3][4] |
| Molecular Weight | 134.24 g/mol [2] |
| Appearance | Colorless to light yellow liquid |
| Density | 0.981 g/mL at 25 °C (lit.) |
| Boiling Point | 225 °C (lit.) |
| Refractive Index | n20/D 1.486 (lit.) |
| Flash Point | 110 °C |
| Solubility | Slightly soluble in water. Soluble in ethanol. |
| CAS Number | 1633-78-9 |
| SMILES String | SCCCCCCO |
| InChI Key | UGZAJZLUKVKCBM-UHFFFAOYSA-N |
Chemical Structure
The structure of 6-Mercapto-1-hexanol is characterized by a linear six-carbon chain, which provides a defined spacing and flexibility. The thiol group at one end is the key to its utility in surface chemistry, particularly in the formation of SAMs on gold surfaces. The hydroxyl group at the other end imparts hydrophilicity and serves as a functional handle for the covalent attachment of other molecules.
Experimental Protocols
The primary application of 6-Mercapto-1-hexanol in research is the formation of self-assembled monolayers (SAMs) on gold surfaces. These SAMs are used to create well-defined surface chemistries for a variety of applications, including biosensors, drug delivery platforms, and fundamental studies of biomolecular interactions.
Protocol 1: Formation of a Mixed Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the preparation of a mixed SAM composed of a carboxyl-terminated thiol (for biomolecule immobilization) and 6-Mercapto-1-hexanol (as a spacer to control the density of the immobilized biomolecule and minimize non-specific binding).
Materials:
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Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
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6-Mercapto-1-hexanol (MCH)
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A carboxyl-terminated thiol (e.g., 11-Mercaptoundecanoic acid, MUA)
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Absolute ethanol (spectroscopic grade)
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Ultrapure water (18.2 MΩ·cm)
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Nitrogen gas (high purity)
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Clean glassware
Procedure:
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Substrate Cleaning:
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Sonicate the gold substrate in absolute ethanol for 15 minutes.
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Rinse the substrate thoroughly with absolute ethanol.
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Dry the substrate under a gentle stream of high-purity nitrogen gas.
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For optimal results, the substrate can be further cleaned using a UV/Ozone cleaner for 15-20 minutes immediately before use to remove any residual organic contaminants.
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Preparation of Thiol Solutions:
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Prepare individual 1 mM stock solutions of MCH and MUA in absolute ethanol.
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Prepare the mixed thiol solution by combining the stock solutions to achieve the desired molar ratio (e.g., 1:1, 1:10, or 1:100 of MUA to MCH). The total thiol concentration should typically be 1 mM.
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SAM Formation:
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Immerse the clean, dry gold substrate into the mixed thiol solution.
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Allow the self-assembly process to proceed for at least 18-24 hours at room temperature in a covered container to prevent contamination.
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Rinsing and Drying:
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Remove the substrate from the thiol solution.
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Rinse the substrate thoroughly with absolute ethanol to remove non-specifically adsorbed thiols.
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Dry the substrate under a gentle stream of high-purity nitrogen gas.
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Activation of Carboxyl Groups (for subsequent biomolecule immobilization):
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Immerse the SAM-coated substrate in a freshly prepared aqueous solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-Hydroxysuccinimide (NHS) for 15 minutes at room temperature.
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Rinse the substrate with ultrapure water and immediately proceed with the immobilization of the desired amine-containing biomolecule (e.g., protein, antibody, or DNA).
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